2,5-Dibromothiazolo[5,4-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-[1,3]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2S/c7-4-2-1-3-5(10-4)11-6(8)9-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNMVJKYAZGOPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1N=C(S2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297169 | |
| Record name | 2,5-Dibromothiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440428-02-3 | |
| Record name | 2,5-Dibromothiazolo[5,4-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440428-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromothiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401297169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 2,5-Dibromothiazolo[5,4-b]pyridine
An In-Depth Technical Guide to 2,5-Dibromothiazolo[5,4-b]pyridine: Properties, Reactivity, and Applications
Introduction
2,5-Dibromothiazolo[5,4-b]pyridine is a halogenated heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical research and materials science. Its rigid, planar thiazolo[5,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets.[1] The strategic placement of two bromine atoms at the 2- and 5-positions transforms this molecule into a highly versatile synthetic intermediate.[1] These bromine atoms serve as reactive handles for a variety of cross-coupling reactions, enabling the systematic and rapid diversification of the core structure. This capability is paramount in the exploration of structure-activity relationships (SAR) for drug discovery programs.[1]
This guide provides a comprehensive overview of the known physical and chemical properties of 2,5-Dibromothiazolo[5,4-b]pyridine. It delves into its spectroscopic signature, synthetic pathways, and key reactive behaviors. Furthermore, it highlights its proven applications as a foundational building block in the development of targeted therapies, most notably as a precursor to potent and selective kinase inhibitors for oncology research.[1][2][3]
Molecular and Physicochemical Properties
The fundamental properties of 2,5-Dibromothiazolo[5,4-b]pyridine are summarized below. While extensive experimental data on properties like melting point and solubility are not widely published, the available information and predictions based on related structures provide a solid foundation for its use in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 2,5-dibromo-[1][2]thiazolo[5,4-b]pyridine | [1] |
| CAS Number | 1440428-02-3 | [1] |
| Molecular Formula | C₆H₂Br₂N₂S | [1] |
| Molecular Weight | 293.97 g/mol | [1] |
| Appearance | Reported as a yellow solid | [1] |
| Solubility | Predicted to be soluble in organic solvents (e.g., DMSO) and poorly soluble in water. | [4] |
| Storage | Recommended to be stored sealed in a dry environment at 2-8°C for stability. | [1] |
Spectroscopic and Structural Characterization
A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of 2,5-Dibromothiazolo[5,4-b]pyridine and its derivatives.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the molecular weight of the title compound. High-resolution mass spectrometry (HRMS) can verify its elemental composition, C₆H₂Br₂N₂S.[1] A key diagnostic feature in the mass spectrum is the distinct isotopic pattern created by the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance). While detailed fragmentation analysis is not published, fragmentation of related heterocycles often begins with the loss of substituents followed by the cleavage of the less stable rings.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the substitution pattern. For the parent 2,5-Dibromothiazolo[5,4-b]pyridine, the ¹H NMR spectrum is expected to be simple, showing signals corresponding to the two protons on the pyridine ring. For its derivatives, more complex spectra can be resolved using 2D techniques like COSY and HSQC to definitively assign proton and carbon signals and establish connectivity.[1]
X-ray Crystallography
Synthesis and Reactivity
The utility of 2,5-Dibromothiazolo[5,4-b]pyridine stems from its synthetic accessibility and the differential reactivity of its two bromine atoms, which allows for controlled, stepwise functionalization.
Synthetic Pathways
A common strategy for synthesizing the thiazolo[5,4-b]pyridine scaffold involves the cyclization of a substituted aminopyridine. One established route starts from commercially available 3-amino-5-bromo-2-chloropyridine.[2] This precursor already contains the bromine atom at the future 5-position. Reaction with potassium thiocyanate leads to the formation of the thiazole ring, yielding an amino-bromothiazolo[5,4-b]pyridine intermediate.[2] Subsequent diazotization and bromination, for instance using a Sandmeyer-type reaction with CuBr₂, can then be used to install the second bromine atom at the 2-position.[3]
Chemical Reactivity and Derivatization
The two bromine atoms are the focal points of the molecule's reactivity, enabling a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions.[1]
-
Suzuki-Miyaura Coupling: This is a highly effective method for introducing aryl and heteroaryl groups by reacting the dibromo core with various organoboron reagents (boronic acids or esters).[1] This reaction is fundamental to building the complex molecular architectures required for kinase inhibitors.[2]
-
Stille Coupling: Involving the reaction with organotin reagents, Stille coupling is another powerful tool for forming carbon-carbon bonds, often employed in the synthesis of conjugated polymers.[1]
-
Other Cross-Coupling Reactions: The reactive C-Br bonds can also participate in Sonogashira coupling (to introduce alkynes), Heck coupling (to add alkenes), and Buchwald-Hartwig amination (to form C-N bonds), dramatically expanding the synthetic possibilities.[1]
-
Nucleophilic Aromatic Substitution (SₙAr): The bromine atom at the 5-position, being on the electron-deficient pyridine ring, is generally more susceptible to displacement by nucleophiles (such as amines or alkoxides) compared to the bromine at the 2-position on the thiazole ring.[1] This differential reactivity can be exploited for regioselective synthesis, allowing for the stepwise introduction of different functional groups.
Applications in Medicinal Chemistry and Drug Development
The thiazolo[5,4-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors.[2] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. By functionalizing the 2,5-Dibromothiazolo[5,4-b]pyridine core, researchers can design molecules that fit precisely into the ATP-binding pocket of specific kinases, inhibiting their activity.
The versatility of this scaffold allows it to be adapted to target a wide array of kinases, including:
-
PI3K (Phosphoinositide 3-kinase): The 4-nitrogen of the pyridine ring can act as a key hinge-binding motif.[2][3]
-
c-KIT: Derivatives have been developed to overcome resistance to existing drugs like imatinib in gastrointestinal stromal tumors (GIST).[2]
-
EGFR, ITK, BCR-ABL, RAF, and VEGFR2: The 5-position is frequently functionalized to target the ATP-binding sites of these and other important oncogenic kinases.[1][2]
The ability to readily synthesize a library of analogues from a common dibrominated precursor makes this compound an invaluable tool for optimizing potency, selectivity, and pharmacokinetic properties in drug development campaigns.[1]
Safety and Handling
Specific safety data for 2,5-Dibromothiazolo[5,4-b]pyridine is not extensively documented. However, based on its structure as a halogenated, nitrogen- and sulfur-containing aromatic heterocycle, standard laboratory precautions for handling chemical reagents are required.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[6][7]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[7]
-
Fire Safety: While not explicitly classified, related compounds can be flammable. Keep away from heat, sparks, and open flames.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
2,5-Dibromothiazolo[5,4-b]pyridine is a high-value, versatile building block with well-defined chemical reactivity. Its robust core structure and strategically positioned bromine atoms provide a reliable platform for the synthesis of complex molecules through a variety of proven cross-coupling methodologies. Its most prominent role is in medicinal chemistry, where it serves as a foundational scaffold for the development of next-generation kinase inhibitors aimed at treating cancer and other diseases. The continued exploration of this compound's reactivity and its application in novel molecular designs promises to yield further advances in both drug discovery and materials science.
References
- Benchchem. (n.d.). 2,5-Dibromothiazolo[5,4-b]pyridine | CAS 1440428-02-3.
- Pipzine Chemicals. (n.d.). 2-Amino-5-bromothiazolo[5,4-b]pyridine.
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Kim, S., et al. (2020). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 25(19), 4536. Available at: [Link]
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ResearchGate. (n.d.). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Retrieved from [Link]
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Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4701. Available at: [Link]
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ResearchGate. (n.d.). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Retrieved from [Link]
- BOC Sciences. (n.d.). MSDS of 2-Bromo-thiazolo[5,4-B]pyridine.
- Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
- MedchemExpress.com. (n.d.). Safety Data Sheet - 2,4-Dibromothiazole.
- PENTA. (2024). Pyridine - SAFETY DATA SHEET.
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ResearchGate. (n.d.). (PDF) The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. Retrieved from [Link]
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
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Methodological & Application
Application Notes & Protocols: Strategic Functionalization of 2,5-Dibromothiazolo[5,4-b]pyridine via Palladium Catalysis
Introduction: The Strategic Value of the Thiazolo[5,4-b]pyridine Scaffold
The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry.[1] Its structural resemblance to purine bioisosteres has made it a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors for oncology and immunology.[2][3] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2.[2]
The starting material, 2,5-Dibromothiazolo[5,4-b]pyridine, represents a highly versatile and strategic building block for chemical library synthesis.[1] The presence of two distinct bromine atoms—one on the thiazole ring (C2) and one on the pyridine ring (C5)—provides two reactive handles for sequential or dual functionalization. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse array of substituents through robust and predictable palladium-catalyzed cross-coupling reactions.[1] This guide provides detailed protocols and mechanistic insights for the three most impactful palladium-catalyzed transformations of this scaffold: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Core Principle: The Palladium Cross-Coupling Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is a catalytic cycle that continuously regenerates the active Pd(0) species. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2,5-Dibromothiazolo[5,4-b]pyridine, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organic group from a secondary organometallic reagent (e.g., organoboron in Suzuki, organocuprate in Sonogashira) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Generalized Palladium Cross-Coupling Cycle.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl or heteroaryl-aryl C-C bonds.[4] Its popularity stems from the mild reaction conditions, exceptional tolerance for a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters.[4][5] The byproducts are generally non-toxic and easily removed, simplifying purification.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol details a robust method for the mono- or di-arylation of 2,5-Dibromothiazolo[5,4-b]pyridine. Control over stoichiometry is key to achieving selectivity.
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add 2,5-Dibromothiazolo[5,4-b]pyridine (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.1 equiv for mono-arylation, 2.2 equiv for di-arylation), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv) or potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%).
-
Solvent Addition & Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The system must be thoroughly degassed by bubbling argon or nitrogen through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Causality Note: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), quenching the catalytic cycle. Rigorous degassing is essential for reproducibility and high yields.
-
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. For sluggish couplings, microwave irradiation can significantly accelerate the reaction.[6] Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step experimental workflow for Suzuki coupling.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Electrophile | Coupling Partner | Catalyst / Base | Product | Yield | Reference |
| Bromothiazolo[5,4-b]pyridine deriv. | Aryl borates | Not Specified | Heterocycle substituted analogues | Good | [1] |
| 2,5-dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 2,5-biaryl-3-hexylthiophenes | Moderate-Good | [4] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Phenyl-2-chloropyrimidine | 81% | [1][6] |
Application Note 2: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7][8] The resulting alkynyl-substituted thiazolopyridines are not only valuable final products but also serve as versatile synthetic intermediates for further transformations, such as cyclizations, reductions, or click chemistry.[1][9]
Mechanism Insight: The Dual Pd/Cu Catalytic Cycle
The classical Sonogashira reaction employs a dual catalytic system. The palladium catalyst follows the cycle described above, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species readily undergoes transmetalation with the Ar-Pd(II)-X complex, which is more efficient than the direct reaction with the alkyne itself.
Caption: The dual catalytic cycles of the Sonogashira reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reagent Preparation: To a degassed solution of 2,5-Dibromothiazolo[5,4-b]pyridine (1.0 equiv) in a suitable solvent like THF or DMF, add the terminal alkyne (1.1 equiv for mono-substitution, 2.2 for di-substitution).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the copper(I) co-catalyst (e.g., CuI, 0.1 equiv).
-
Causality Note: While copper-free Sonogashira protocols exist, the copper co-catalyst dramatically accelerates the reaction, allowing it to proceed under milder conditions, often at room temperature.[7]
-
-
Base Addition & Degassing: Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which often serves as both the base and a co-solvent.[10] Degas the system thoroughly with an inert gas.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion, as monitored by TLC or LC-MS.
-
Workup & Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.
Data Summary: Sonogashira Coupling Conditions on Pyridine Scaffolds
| Aryl Halide | Alkyne | Catalyst System | Base / Solvent | Yield | Reference |
| 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N / THF | Good | [10] |
| 2-Amino-3-Bromopyridines | Various Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | K₂CO₃ / DMF | 80-95% | [8] |
| Aryl Halides | Terminal Alkynes | PdCl₂(PCy₃)₂ (Copper-free) | Cs₂CO₃ / Dioxane | Good | [11] |
Application Note 3: Buchwald-Hartwig Amination for C-N Bond Formation
The introduction of nitrogen-containing functional groups is a cornerstone of medicinal chemistry, as amines are critical for modulating solubility, basicity, and receptor-binding interactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds between aryl halides and a wide range of primary and secondary amines.[1]
Mechanism Insight: The Role of Bulky Ligands
Successfully coupling amines with heteroaryl halides can be challenging. The key to this transformation is the choice of phosphine ligand on the palladium catalyst. Bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos, RuPhos, XPhos) are essential.[12] They promote the challenging, often rate-limiting, reductive elimination step that forms the C-N bond and prevents catalyst decomposition pathways like β-hydride elimination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 0.02 equiv), the bulky phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.5 equiv) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Causality Note: A strong base is required to deprotonate the amine, forming the active nucleophile. A non-nucleophilic base is chosen to avoid it competing with the desired amine in the coupling reaction.
-
-
Substrate Addition: Add 2,5-Dibromothiazolo[5,4-b]pyridine (1.0 equiv) and an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.
-
Amine Addition: Add the primary or secondary amine (1.2 equiv).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by LC-MS.
-
Workup & Purification: After cooling, quench the reaction by carefully adding water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Data Summary: Buchwald-Hartwig Amination on Heterocyclic Halides
| Heteroaryl Bromide | Amine | Catalyst / Ligand | Base | Yield | Reference |
| Unprotected Bromoimidazoles | Various Amines | tBuBrettPhos Pd G3 | LHMDS | Moderate-Excellent | [12] |
| Aminoheteroaryl Halides | Aminopyridines | Highly Active Pd Catalysts | Not Specified | Good | [1] |
Controlling Regioselectivity: C2 vs. C5 Functionalization
The two bromine atoms on the 2,5-Dibromothiazolo[5,4-b]pyridine scaffold are in different electronic environments, opening the possibility for regioselective functionalization. While specific studies on this exact molecule are limited, principles from related systems can be applied.
-
Electronic Effects: The C5-Br is on the electron-deficient pyridine ring, which may make it more reactive towards oxidative addition in some catalytic systems.
-
Steric Effects: The C2-Br is adjacent to the sulfur atom and the fused ring system, which may present different steric hindrance compared to the C5 position.
-
Strategic Control: Regioselective mono-functionalization can often be achieved by carefully controlling the reaction stoichiometry, using just 1.0-1.2 equivalents of the coupling partner. In some cases, lower reaction temperatures may favor reaction at the more reactive site. For related 4,7-dibromoheterocycles, the Suzuki reaction has been shown to proceed with regioselectivity, yielding mono-arylated products in higher yields than Stille coupling.[13]
Conclusion and Outlook
2,5-Dibromothiazolo[5,4-b]pyridine is a powerful platform for generating novel chemical entities for drug discovery and materials science. The palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile tools for its functionalization. By carefully selecting catalysts, ligands, and reaction conditions, researchers can strategically install a wide array of aryl, alkynyl, and amino substituents. Future work will likely focus on achieving predictable and high-yielding regioselective functionalization, further expanding the synthetic utility of this valuable scaffold. Other powerful transformations, such as Stille, Heck, and C-H activation reactions, also represent promising avenues for creating molecular diversity from this core structure.[1][14]
References
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2013). Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. BJOC. Retrieved from [Link]
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Lee, K., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. Retrieved from [Link]
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Molecules. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
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Academia.edu. (n.d.). A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. Retrieved from [Link]
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Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Retrieved from [Link]
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ChemRxiv. (2020). Room temperature Palladium-Catalyzed C H Functionalization of Benzothiazole with Iodo(Hetero)Arenes. ChemRxiv. Retrieved from [Link]
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ResearchGate. (2016). Suzuki cross-coupling reactions of 4,7-dibromo[1][4][11]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. Retrieved from [Link]
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Semantic Scholar. (n.d.). Design, Synthesis, Molecular Docking and Antimicrobial Activity of Novel Thiazolo[5,4-c]Pyridine Glycoside and Thiazolo[4,5-d]Pyrimidin Glycoside. Semantic Scholar. Retrieved from [Link]
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ResearchGate. (2020). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate. Retrieved from [Link]
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Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 2-Amino-5-bromothiazolo[5,4-b]pyridine. Pipzine Chemicals. Retrieved from [Link]
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ResearchGate. (2007). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. ResearchGate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. NIH. Retrieved from [Link]
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ResearchGate. (2020). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. Retrieved from [Link]
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MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Retrieved from [Link]
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Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Retrieved from [Link]
-
University of Southampton. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Retrieved from [Link]
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- 3. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]
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- 5. tcichemicals.com [tcichemicals.com]
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- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
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- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives [beilstein-journals.org]
The Versatile Virtuoso: Harnessing 2,5-Dibromothiazolo[5,4-b]pyridine in Modern Synthesis
In the intricate tapestry of synthetic organic chemistry, the thiazolo[5,4-b]pyridine core stands out as a privileged scaffold, prominently featured in a multitude of biologically active molecules.[1] Its unique electronic properties and rigid framework make it a cornerstone in the design of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.[1] Among the various derivatives of this heterocyclic system, 2,5-Dibromothiazolo[5,4-b]pyridine (CAS: 1440428-02-3) has emerged as a particularly powerful and versatile building block. The presence of two distinct bromine atoms at the 2- and 5-positions opens a gateway for selective functionalization, enabling the rapid and efficient construction of diverse molecular architectures.[1]
This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the practical applications of 2,5-Dibromothiazolo[5,4-b]pyridine. We will explore its synthesis, reactivity, and provide detailed, field-proven protocols for its utilization in key cross-coupling reactions, empowering you to unlock its full synthetic potential.
Core Attributes of 2,5-Dibromothiazolo[5,4-b]pyridine
| Property | Value |
| CAS Number | 1440428-02-3 |
| Molecular Formula | C₆H₂Br₂N₂S |
| Molecular Weight | 293.97 g/mol [1] |
| Appearance | Typically a yellow solid |
| Storage | Store in a dry, sealed environment at 2-8°C[1] |
The strategic placement of the two bromine atoms is the key to this molecule's utility. The differing electronic environments of the C2 position on the thiazole ring and the C5 position on the pyridine ring allow for regioselective functionalization, a critical aspect for controlled and efficient synthesis.
Crafting the Core: Synthesis of 2,5-Dibromothiazolo[5,4-b]pyridine
A robust synthesis of the thiazolo[5,4-b]pyridine scaffold is paramount for its widespread application. While a direct, one-pot synthesis of the title compound is not extensively documented, a reliable route can be adapted from the synthesis of related aminothiazolo[5,4-b]pyridines. A common and effective strategy commences with a commercially available, substituted pyridine.
A plausible synthetic pathway initiates with 3-amino-5-bromo-2-chloropyridine.[2] The initial step involves the formation of an aminothiazole ring through a reaction with potassium thiocyanate.[2] Subsequent diazotization of the resulting amino group, followed by a Sandmeyer-type reaction, can introduce the second bromine atom at the 2-position.
Caption: Plausible synthetic route to 2,5-Dibromothiazolo[5,4-b]pyridine.
The Art of Selective Functionalization: Cross-Coupling Strategies
The true power of 2,5-Dibromothiazolo[5,4-b]pyridine lies in its capacity for selective functionalization through palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity between the C2-Br and C5-Br bonds allows for a stepwise introduction of different substituents, a crucial advantage in the synthesis of complex molecules. Generally, the C2-position on the electron-rich thiazole ring is more susceptible to oxidative addition to the palladium catalyst compared to the C5-position on the electron-deficient pyridine ring. This differential reactivity can be exploited to achieve selective mono-functionalization.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional functional group tolerance. In the context of 2,5-Dibromothiazolo[5,4-b]pyridine, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties.
This protocol is adapted from procedures for related dihalogenated heterocycles and is designed to favor mono-substitution at the more reactive C2 position.
Materials:
-
2,5-Dibromothiazolo[5,4-b]pyridine
-
Arylboronic acid or arylboronic acid pinacol ester
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-Dibromothiazolo[5,4-b]pyridine (1.0 equiv), the arylboronic acid (1.1 equiv), and sodium carbonate (2.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the 2-aryl-5-bromothiazolo[5,4-b]pyridine.
Causality Behind Choices:
-
Stoichiometry: A slight excess of the boronic acid is used to ensure complete consumption of the starting material at the more reactive site. Using a larger excess or higher temperatures can lead to di-substitution.
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki reactions. Other palladium sources and ligands can be screened for optimization.
-
Base and Solvent: The aqueous base is crucial for the transmetalation step of the catalytic cycle. Dioxane is a common solvent for these reactions due to its ability to dissolve both organic and inorganic reagents at elevated temperatures.
Sources
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2,5-Dibromothiazolo[5,4-b]pyridine
Introduction: The Thiazolo[5,4-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibitor Design
The thiazolo[5,4-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its versatile biological activities.[1] This fused bicyclic system serves as a bioisostere for purines and has been successfully incorporated into a multitude of kinase inhibitors targeting a range of therapeutic areas, including oncology and inflammatory diseases. The scaffold's unique electronic properties and ability to engage in key hydrogen bonding interactions with the hinge region of kinase active sites make it an ideal starting point for the design of potent and selective inhibitors.[2][3]
Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The thiazolo[5,4-b]pyridine framework has proven to be a particularly fruitful scaffold for the development of inhibitors targeting key kinases such as phosphatidylinositol 3-kinase (PI3K) and c-KIT.[2][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors derived from the versatile building block, 2,5-Dibromothiazolo[5,4-b]pyridine. We will delve into the strategic functionalization of this key intermediate through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols provided are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.
Strategic Overview: Functionalization of 2,5-Dibromothiazolo[5,4-b]pyridine
The 2,5-Dibromothiazolo[5,4-b]pyridine scaffold offers two distinct points for diversification, the C2 and C5 positions. The differential reactivity of the bromine atoms at these positions can be exploited for sequential and selective functionalization, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions are the methods of choice for these transformations due to their broad substrate scope and functional group tolerance.
Our synthetic strategy will focus on the following key transformations:
-
Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl moieties at the C5 position, forming a C-C bond. This is a powerful method for exploring the SAR of the solvent-exposed region of the kinase active site.
-
Buchwald-Hartwig Amination: To introduce a variety of amino groups at the C2 position, forming a C-N bond. This modification is often crucial for establishing key interactions with the hinge region of the kinase.
The following diagram illustrates the general synthetic workflow for the diversification of the 2,5-Dibromothiazolo[5,4-b]pyridine core.
Caption: General workflow for the synthesis of kinase inhibitors.
Targeting Key Oncogenic Pathways: PI3K and c-KIT
The synthetic strategies outlined in this guide are particularly relevant for the development of inhibitors targeting the PI3K/Akt and c-KIT signaling pathways, both of which are critical drivers of cancer cell proliferation and survival.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, metabolism, and survival.[5] Hyperactivation of this pathway is one of the most common events in human cancers. The thiazolo[5,4-b]pyridine scaffold has been successfully employed in the design of potent PI3K inhibitors.[2][4] The general mechanism of action for these inhibitors involves competition with ATP for binding to the kinase domain of PI3K, thereby blocking the downstream signaling cascade.
Caption: Simplified PI3K/Akt signaling pathway.
The c-KIT Signaling Pathway
The c-KIT receptor tyrosine kinase is a key regulator of cell differentiation, proliferation, and survival in various cell lineages.[6] Mutations leading to constitutive activation of c-KIT are a major cause of gastrointestinal stromal tumors (GIST).[6] Thiazolo[5,4-b]pyridine-based inhibitors have shown promise in overcoming resistance to existing c-KIT inhibitors like imatinib.[3][6]
Caption: Simplified c-KIT signaling pathway.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for C5-Arylation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2,5-Dibromothiazolo[5,4-b]pyridine with various arylboronic acids.
Causality Behind Experimental Choices:
-
Catalyst: PdCl₂(dppf) is a robust and commonly used catalyst for Suzuki couplings involving heteroaryl halides. The dppf ligand provides a good balance of electron richness and steric bulk to facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is required to activate the boronic acid for transmetalation. The use of an aqueous solution of the base can accelerate the reaction.
-
Solvent: A mixture of 1,4-dioxane and water is a common solvent system for Suzuki couplings. Dioxane solubilizes the organic reactants, while water is necessary for the base to be effective.
-
Temperature: Elevated temperatures (typically 80-100 °C) are usually required to drive the reaction to completion.
Step-by-Step Methodology:
-
To a microwave vial or a sealed tube, add 2,5-Dibromothiazolo[5,4-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, PdCl₂(dppf) (0.05 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-bromothiazolo[5,4-b]pyridine.
| Component | Typical Reagents & Conditions | Role in the Reaction |
| Aryl Halide | 2,5-Dibromothiazolo[5,4-b]pyridine | Electrophilic partner in the cross-coupling |
| Boronic Acid | Arylboronic acid or ester | Nucleophilic partner, source of the aryl group |
| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ | Facilitates the oxidative addition and reductive elimination steps |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | 1,4-Dioxane/Water, DMF, Toluene | Solubilizes reactants and facilitates the reaction |
| Temperature | 80-120 °C | Provides the necessary activation energy for the reaction |
Protocol 2: Buchwald-Hartwig Amination for C2-Functionalization
This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of 5-aryl-2-bromothiazolo[5,4-b]pyridine with a variety of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is crucial for successful Buchwald-Hartwig amination. A common and effective combination is Pd₂(dba)₃ as the palladium source and a bulky, electron-rich phosphine ligand such as XPhos or SPhos. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the challenging C-N bond-forming reductive elimination step. Pre-formed catalysts like XPhos Pd G3 can also be used for convenience and improved reactivity.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants.
-
Temperature: Similar to Suzuki couplings, elevated temperatures are generally necessary to achieve a reasonable reaction rate.
Step-by-Step Methodology:
-
To a dry Schlenk tube or microwave vial, add the 5-aryl-2-bromothiazolo[5,4-b]pyridine (1.0 equiv), the desired amine (1.2-1.5 equiv), and the base (e.g., sodium tert-butoxide, 1.5 equiv).
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., XPhos, 0.08 equiv) in the reaction solvent. Alternatively, use a pre-formed catalyst like XPhos Pd G3 (0.04 equiv).
-
Add the catalyst solution to the reaction vial.
-
Seal the vial and heat the reaction mixture to 100-120 °C with stirring for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 2-amino-5-arylthiazolo[5,4-b]pyridine derivative.
| Component | Typical Reagents & Conditions | Role in the Reaction |
| Aryl Halide | 5-Aryl-2-bromothiazolo[5,4-b]pyridine | Electrophilic partner in the cross-coupling |
| Amine | Primary or secondary amine | Nucleophilic partner, source of the amino group |
| Catalyst | Pd₂(dba)₃/XPhos, XPhos Pd G3 | Facilitates the C-N bond formation |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine to form the active nucleophile |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, aprotic solvent to facilitate the reaction |
| Temperature | 100-120 °C | Provides the necessary activation energy |
Structure-Activity Relationship (SAR) Insights
The systematic modification of the thiazolo[5,4-b]pyridine scaffold at the C2 and C5 positions has yielded valuable insights into the SAR for both PI3K and c-KIT inhibitors.
| Target | Position | Modification | Impact on Activity | Rationale |
| PI3K | C2 | Introduction of a pyridyl group with a sulfonamide moiety | Increased potency | The sulfonamide functionality forms a key hydrogen bond interaction with Lys802 in the PI3Kα active site. An electron-deficient aryl group on the sulfonamide enhances this interaction.[2][4] |
| PI3K | C5 | Replacement of a pyridyl group with a phenyl group | Decreased potency | The pyridyl nitrogen is a key structural unit for PI3Kα inhibitory potency, likely forming a crucial interaction within the active site.[2][4] |
| c-KIT | C2 | Introduction of an aniline derivative | Potent inhibition | The amino group at the C2 position can act as a hinge-binding motif.[3] |
| c-KIT | C5 | Aryl or heteroaryl groups | Modulates potency and selectivity | Substituents at this position extend into the solvent-exposed region of the ATP-binding pocket, allowing for fine-tuning of inhibitor properties.[3][6] |
| c-KIT | C6 | Functionalization with various amides | Overcomes imatinib resistance | Modifications at this position have been shown to yield potent inhibitors against imatinib-resistant c-KIT mutants.[6] |
Conclusion
The 2,5-Dibromothiazolo[5,4-b]pyridine scaffold is a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. Through the strategic application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently generate diverse libraries of compounds for biological evaluation. The detailed protocols and SAR insights provided in this application note are intended to serve as a practical guide for scientists engaged in the discovery and development of novel kinase inhibitors targeting critical oncogenic pathways.
References
-
Zhang, G.; et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4569. [Link]
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Zhang, G.; et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. ResearchGate. [Link]
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Zhang, G.; et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed Central. [Link]
-
Nam, J.; et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(1), 143. [Link]
- Janssen Pharmaceutica NV (2023). Thiazolo [5,4-b] pyridine malt-1 inhibitors.
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Nam, J.; et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. ResearchGate. [Link]
-
Zhang, G.; et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. ResearchGate. [Link]
-
Nam, J.; et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]
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Nam, J.; et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PubMed. [Link]
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Nam, J.; et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PMC. [Link]
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Creative Diagnostics (2023). PI3K-AKT Signaling Pathway. [Link]
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Bio-Rad (2023). PI3K/AKT Cell Signaling Pathway. [Link]
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Wikipedia (2023). KIT (gene). [Link]
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Zhang, X.; et al. (2013). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences, 9(5), 437-444. [Link]
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ResearchGate (2018). Signal transduction pathways of the c-Kit receptor. [Link]
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ResearchGate (2017). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]
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The Strategic Application of 2,5-Dibromothiazolo[5,4-b]pyridine in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the thiazolo[5,4-b]pyridine scaffold has emerged as a "privileged" structure, consistently appearing in a diverse array of biologically active molecules.[1][2] Among its derivatives, 2,5-Dibromothiazolo[5,4-b]pyridine stands out as a highly versatile and valuable building block, particularly in the development of targeted therapies such as kinase inhibitors. Its strategic importance lies in the two bromine atoms at the 2 and 5 positions, which serve as reactive handles for introducing molecular complexity and fine-tuning pharmacological properties through cross-coupling reactions.[1][2] This guide provides an in-depth exploration of the applications of 2,5-Dibromothiazolo[5,4-b]pyridine in medicinal chemistry, complete with detailed synthetic protocols and insights into its role in the design of potent enzyme inhibitors.
A Versatile Scaffold for Kinase Inhibitor Discovery
The thiazolo[5,4-b]pyridine core is a bioisostere of purine, a fundamental component of nucleic acids and a key motif in many endogenous signaling molecules. This inherent similarity allows derivatives of this scaffold to effectively interact with the ATP-binding sites of various kinases, which are crucial regulators of cellular processes and frequently implicated in diseases like cancer. The strategic placement of bromine atoms on the 2,5-Dibromothiazolo[5,4-b]pyridine core provides medicinal chemists with a powerful tool for exploring the structure-activity relationships (SAR) of novel kinase inhibitors.
One of the most prominent applications of this scaffold is in the development of inhibitors for the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]
The PI3K/AKT/mTOR Signaling Pathway: A Key Therapeutic Target
The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases, which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane, leading to the activation of AKT. Activated AKT then phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for thiazolopyridine-based inhibitors.
Synthetic Strategies and Protocols
The synthesis of 2,5-Dibromothiazolo[5,4-b]pyridine and its subsequent derivatization into potent PI3K inhibitors involves a multi-step process that leverages well-established organic chemistry reactions.
Protocol 1: Synthesis of 2,5-Dibromothiazolo[5,4-b]pyridine
A plausible and efficient synthetic route to 2,5-Dibromothiazolo[5,4-b]pyridine commences with a commercially available substituted pyridine. The following protocol is a composite of established synthetic transformations for analogous heterocyclic systems.
Step 1: Synthesis of 2-Amino-5-bromothiazolo[5,4-b]pyridine
This step involves the cyclization of a substituted pyridine to form the thiazolopyridine core.
-
Materials:
-
3-Amino-5-bromo-2-chloropyridine
-
Potassium thiocyanate (KSCN)
-
Acetic acid
-
-
Procedure:
-
To a solution of 3-amino-5-bromo-2-chloropyridine (1.0 eq) in glacial acetic acid, add potassium thiocyanate (1.2 eq).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a saturated sodium bicarbonate solution, which will cause the product to precipitate.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 2-amino-5-bromothiazolo[5,4-b]pyridine.
-
Step 2: Sandmeyer Reaction to Introduce the Second Bromine Atom
The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring into a halide.[4][5]
-
Materials:
-
2-Amino-5-bromothiazolo[5,4-b]pyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
-
Procedure:
-
Suspend 2-amino-5-bromothiazolo[5,4-b]pyridine (1.0 eq) in a mixture of hydrobromic acid and water at 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to 60-70 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,5-Dibromothiazolo[5,4-b]pyridine.
-
Caption: Synthetic scheme for 2,5-Dibromothiazolo[5,4-b]pyridine.
Protocol 2: Synthesis of a Potent PI3K Inhibitor via Suzuki Coupling
The bromine atoms of 2,5-Dibromothiazolo[5,4-b]pyridine are ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of substituents, enabling the exploration of SAR.[1] The following protocol describes the synthesis of a 2-(pyridin-2-yl)-5-morpholinothiazolo[5,4-b]pyridine derivative, a class of compounds that has shown potent PI3K inhibitory activity.[3][6]
-
Materials:
-
2,5-Dibromothiazolo[5,4-b]pyridine
-
2-(Tributylstannyl)pyridine
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
-
Procedure:
-
Step 2a: Stille Coupling. To a solution of 2,5-Dibromothiazolo[5,4-b]pyridine (1.0 eq) in toluene, add 2-(tributylstannyl)pyridine (1.1 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.1 eq).
-
Degas the mixture with argon for 15 minutes, then heat to 100 °C for 12-16 hours.
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield 5-bromo-2-(pyridin-2-yl)thiazolo[5,4-b]pyridine.
-
Step 2b: Buchwald-Hartwig Amination. To a solution of 5-bromo-2-(pyridin-2-yl)thiazolo[5,4-b]pyridine (1.0 eq) in toluene, add morpholine (1.5 eq), NaOtBu (1.4 eq), Pd(OAc)₂ (0.05 eq), and SPhos (0.1 eq).
-
Degas the mixture with argon for 15 minutes, then heat to 100 °C for 4-6 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford the final 2-(pyridin-2-yl)-5-morpholinothiazolo[5,4-b]pyridine inhibitor.
-
Caption: Workflow for the synthesis of a thiazolopyridine-based PI3K inhibitor.
Structure-Activity Relationship (SAR) Insights
The systematic modification of the thiazolo[5,4-b]pyridine scaffold has provided valuable insights into the structural requirements for potent PI3K inhibition. The following table summarizes the SAR for a series of 2-heteroaryl-5-morpholinothiazolo[5,4-b]pyridine derivatives.[3][6]
| Compound | R (at position 2) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
| 1a | Pyridin-2-yl | 3.6 | 38 | 5.2 | 4.8 |
| 1b | 4-Fluorophenyl | 15.2 | >1000 | 25.6 | 30.1 |
| 1c | Thiazol-2-yl | 8.9 | 150 | 12.3 | 15.7 |
| 1d | Pyrimidin-2-yl | 5.1 | 65 | 7.8 | 9.2 |
Data adapted from relevant medicinal chemistry literature.[3][6]
The data clearly indicates that the nature of the heteroaryl group at the 2-position significantly influences both the potency and selectivity of the inhibitor. The pyridin-2-yl substituent in compound 1a confers the highest potency against PI3Kα. Replacing the pyridine with a 4-fluorophenyl group (1b ) dramatically reduces activity, highlighting the importance of the nitrogen atom in the heteroaryl ring for binding. The thiazol-2-yl (1c ) and pyrimidin-2-yl (1d ) substituents also result in potent inhibitors, suggesting that a nitrogen-containing five- or six-membered heteroaromatic ring is favorable for activity.
Conclusion
2,5-Dibromothiazolo[5,4-b]pyridine is a cornerstone building block in the design and synthesis of novel kinase inhibitors. Its strategic di-bromination allows for the facile and diverse introduction of various substituents, enabling a thorough exploration of the chemical space around the privileged thiazolo[5,4-b]pyridine scaffold. The successful application of this intermediate in the development of potent PI3K inhibitors underscores its significance in modern medicinal chemistry. The protocols and SAR insights provided herein serve as a valuable resource for researchers engaged in the discovery of next-generation targeted therapeutics.
References
-
Das, J., et al. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3706-3712. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4586. [Link]
-
Nagy, T. (2020). Sandmeyer Reaction - experimental procedure and set up. [YouTube video]. [Link]
-
Pipzine Chemicals. 2-Amino-5-bromothiazolo[5,4-b]pyridine. [Link]
-
Hamblin, J. N., et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. Bioorganic & Medicinal Chemistry Letters, 20(19), 5877-5881. [Link]
-
Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
-
Wang, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4586. [Link]
Sources
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Dibromothiazolo[5,4-b]pyridine|CAS 1440428-02-3 [benchchem.com]
- 3. Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. m.youtube.com [m.youtube.com]
Mastering the Purification of 2,5-Dibromothiazolo[5,4-b]pyridine Derivatives: An Application Guide to Column Chromatography
Introduction: The Synthetic Challenge and Purification Imperative
The thiazolo[5,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated as potent kinase inhibitors and other therapeutic agents.[1][2] The 2,5-dibrominated derivative, in particular, serves as a versatile intermediate, allowing for subsequent functionalization through various cross-coupling reactions to build libraries of potential drug candidates.[3][4] However, the successful synthesis of these derivatives is only half the battle. The crude reaction mixtures often contain a complex array of starting materials, byproducts, and isomers that necessitate a robust and efficient purification strategy.
Column chromatography is a cornerstone technique for the purification of these heterocyclic compounds.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective purification of 2,5-Dibromothiazolo[5,4-b]pyridine derivatives using column chromatography. We will delve into the underlying principles, provide a step-by-step protocol, and offer troubleshooting solutions to common challenges, ensuring the isolation of highly pure compounds essential for downstream applications.
Understanding the Chromatographic Behavior of Thiazolo[5,4-b]pyridine Derivatives
The successful separation of 2,5-Dibromothiazolo[5,4-b]pyridine derivatives by column chromatography hinges on understanding their physicochemical properties and how they interact with the stationary and mobile phases.
Key Physicochemical Properties:
| Property | Value/Consideration | Impact on Chromatography |
| Molecular Weight | High due to two bromine atoms | May lead to slower diffusion and broader peaks. |
| Polarity | Moderately polar | Influences solubility in the mobile phase and interaction with the stationary phase. |
| Basicity | The pyridine nitrogen is basic | Can lead to strong interactions with acidic silanol groups on silica gel, causing peak tailing.[6] |
| Hydrophobicity | Increased by the presence of bromine atoms | Affects the choice of mobile phase composition.[7] |
| Solubility | Generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).[8] | Dictates the choice of solvent for sample loading and the mobile phase. |
The primary challenge in the chromatography of pyridine-containing compounds is the potential for peak tailing.[6] This occurs due to the interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This strong interaction can lead to poor separation, reduced recovery, and broad, asymmetrical peaks.
To counteract this, several strategies can be employed:
-
Use of a Mobile Phase Modifier: Adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to the mobile phase can neutralize the acidic silanol groups, leading to improved peak shape and resolution.[9]
-
Choice of Stationary Phase: While silica gel is the most common stationary phase, for particularly problematic separations, alumina (which is less acidic) or end-capped silica gel can be considered.[6]
Workflow for Purification of 2,5-Dibromothiazolo[5,4-b]pyridine Derivatives
The following diagram illustrates the general workflow for the purification of 2,5-Dibromothiazolo[5,4-b]pyridine derivatives by column chromatography.
Caption: A typical workflow for the column chromatography purification of 2,5-Dibromothiazolo[5,4-b]pyridine derivatives.
Detailed Protocol for Column Chromatography Purification
This protocol provides a general guideline. The specific mobile phase composition and column dimensions should be optimized based on preliminary Thin-Layer Chromatography (TLC) analysis.
Materials and Equipment:
-
Crude 2,5-Dibromothiazolo[5,4-b]pyridine derivative
-
Silica gel (230-400 mesh)[5]
-
Glass chromatography column with a stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (optional, for reducing peak tailing)
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Methodology:
1. Thin-Layer Chromatography (TLC) for Method Development: a. Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate). b. Spot the dissolved mixture onto a TLC plate. c. Develop the TLC plate in various solvent systems of increasing polarity (e.g., starting with 9:1 hexanes:ethyl acetate and gradually increasing the proportion of ethyl acetate). d. The ideal solvent system will provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.[9] e. If peak streaking is observed on the TLC plate, add 0.1-0.5% triethylamine to the mobile phase.
2. Column Preparation (Slurry Packing): a. Securely clamp the chromatography column in a vertical position in a fume hood. b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (approx. 1 cm).[10] c. In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase. d. Pour the slurry into the column, gently tapping the side of the column to ensure even packing and dislodge any air bubbles. e. Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Never let the top of the silica gel run dry. f. Add a thin layer of sand on top of the packed silica gel to protect the surface during solvent and sample addition.[10] g. Continuously elute the column with the mobile phase until the silica bed is stable and no more air bubbles are observed.
3. Sample Loading: a. Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a solvent in which it is highly soluble and that is a component of the mobile phase).[10] Carefully pipette the solution onto the top of the silica gel bed, allowing it to adsorb completely. b. Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Open the stopcock and begin collecting fractions. c. Maintain a constant head of solvent above the silica gel to prevent the column from running dry. d. If using a gradient elution, gradually increase the polarity of the mobile phase according to the separation needs determined by TLC.
5. Monitoring the Separation: a. Periodically collect small spots from the eluent onto a TLC plate to monitor the separation. b. Develop and visualize the TLC plates to identify which fractions contain the desired product.
6. Product Isolation: a. Combine the fractions that contain the pure product. b. Remove the solvent using a rotary evaporator to obtain the purified 2,5-Dibromothiazolo[5,4-b]pyridine derivative. c. Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel.[6] | Add a small amount (0.1-1%) of triethylamine or pyridine to the mobile phase.[6][9] Consider using a less acidic stationary phase like alumina. |
| Poor Separation | Inappropriate mobile phase polarity. | Optimize the mobile phase composition based on thorough TLC analysis. Consider using a gradient elution. |
| Column overload.[6] | Use a larger column or reduce the amount of sample loaded. | |
| Low Recovery | The compound is strongly adsorbed to the silica gel. | Increase the polarity of the mobile phase. If tailing is an issue, add a basic modifier. |
| The compound is unstable on silica gel.[11] | Perform a 2D TLC to check for stability.[6] If unstable, consider using a different stationary phase (e.g., alumina) or work quickly at a lower temperature. | |
| Product Elutes Too Quickly (in the solvent front) | The mobile phase is too polar. | Start with a less polar mobile phase. |
| Product Does Not Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
Conclusion
The purification of 2,5-Dibromothiazolo[5,4-b]pyridine derivatives by column chromatography is a critical step in the synthesis of novel therapeutic agents. By understanding the physicochemical properties of these compounds and carefully developing the chromatographic method, researchers can overcome common challenges such as peak tailing and achieve high purity. The protocol and troubleshooting guide provided in this application note serve as a comprehensive resource to aid in the successful isolation of these valuable synthetic intermediates.
References
-
Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). PubMed Central. Retrieved from [Link]
-
Thiazolo(5,4-b)pyridine. PubChem. Retrieved from [Link]
-
Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (2020). PubMed Central. Retrieved from [Link]
-
Method for pyridine amine derivative. (2015). Chromatography Forum. Retrieved from [Link]
-
Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
- Synthesis method of 2,5-dibromopyridine. Google Patents.
-
MULTICOMPONENT STRATEGIES FOR THE DIVERSITY-ORIENTED SYNTHESIS OF BLUE EMISSIVE HETEROCYCLIC CHROMOPHORES. Tesi di Dottorato, Università di Bologna. Retrieved from [Link]
-
Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. (2020). ResearchGate. Retrieved from [Link]
-
Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2021). MDPI. Retrieved from [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2021). PubMed Central. Retrieved from [Link]
-
Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. (2019). Pharmacia. Retrieved from [Link]
-
Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. (1990). ResearchGate. Retrieved from [Link]
-
(PDF) Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020). ResearchGate. Retrieved from [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Synthesis and Identification of[1][6][7]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. (2006). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Column chromatography. (2016). YouTube. Retrieved from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021). PubMed Central. Retrieved from [Link]
-
A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. (2023). Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. (2019). Odesa Pharmaceutical and Chemical Journal. Retrieved from [Link]
Sources
- 1. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2,5-Dibromothiazolo[5,4-b]pyridine|CAS 1440428-02-3 [benchchem.com]
- 4. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H [pubs.rsc.org]
- 5. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine [pharmacia.pensoft.net]
- 9. Chromatography [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Chromatography [chem.rochester.edu]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2,5-Dibromothiazolo[5,4-b]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the common challenges encountered during the Suzuki-Miyaura cross-coupling of 2,5-Dibromothiazolo[5,4-b]pyridine, a versatile building block in medicinal chemistry.[1] The electron-deficient nature of the pyridine ring and the presence of Lewis-basic nitrogen and sulfur atoms in the thiazolo[5,4-b]pyridine core present unique hurdles that can lead to low reaction yields.[2][3][4]
This guide is structured as a series of troubleshooting questions and FAQs to directly address specific experimental issues and provide scientifically grounded solutions.
Troubleshooting Guide
Question 1: I am getting very low yield or no reaction at all. What are the primary causes and how can I fix it?
Low to no conversion is the most common issue when working with N-heterocyclic substrates. The root cause often lies in the stability and activity of the palladium catalyst or the reactivity of the coupling partners.
Potential Causes & Scientific Rationale
-
Catalyst Inhibition/Deactivation: The Lewis-basic nitrogen atoms in the thiazolo[5,4-b]pyridine scaffold can coordinate strongly to the palladium center.[4] This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively "poisoning" the catalyst and halting the reaction. This is a well-documented challenge for Suzuki couplings of nitrogen-rich heterocycles.[4][5]
-
Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the palladium(0) species to the C-Br bond, can be sluggish.[6][7][8] While the C-Br bonds on this substrate are activated by the electron-deficient aromatic system, an inefficient catalyst system may fail to initiate the cycle effectively.
-
Poor Reagent Quality: Boronic acids are susceptible to decomposition (protodeboronation), especially if they are heteroaryl boronic acids or exposed to moisture and air over time.[3] The base used may also be of poor quality or insufficiently anhydrous if required.
-
Suboptimal Base or Solvent Choice: The base is crucial for activating the boronic acid to form a more nucleophilic boronate complex, which is necessary for the transmetalation step.[9] If the base is too weak, or if the base and boronic acid are not soluble in the chosen solvent, this activation will not occur efficiently.[10]
Recommended Solutions & Protocols
Solution 1: Switch to a Catalyst System Designed for Heterocycles.
Standard catalysts like Pd(PPh₃)₄ can be ineffective. Modern catalyst systems utilize bulky, electron-rich phosphine ligands that protect the palladium center and promote fast catalytic turnover.
-
Rationale: Bulky dialkylbiaryl phosphine ligands (Buchwald ligands) create a sterically hindered environment around the palladium atom.[11][12] This steric bulk physically blocks the nitrogen atoms of the substrate from coordinating to and deactivating the catalyst, while their strong electron-donating ability promotes the crucial oxidative addition step.[12]
Table 1: Recommended Catalyst/Ligand Systems for Thiazolo[5,4-b]pyridine Coupling
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages & Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | 1-3% Pd, 1.2-1.5x Ligand:Pd | (Highest Recommendation) Excellent for N-heterocycles. Bulky and electron-rich, prevents catalyst poisoning and promotes fast oxidative addition.[11][12] |
| Pd(PPh₃)₄ | (None) | 5-10% | (Conventional Choice) May work for simple couplings but is highly susceptible to deactivation by N-heterocycles. Higher catalyst loading is often required.[2][13] |
| PdCl₂(dppf) | (None) | 3-5% | Often more robust than Pd(PPh₃)₄ but can still be inhibited. The black color change is normal for this catalyst.[14] |
Optimized Protocol 1: Screening with a Buchwald Ligand System
-
Preparation: To an oven-dried reaction vial, add 2,5-Dibromothiazolo[5,4-b]pyridine (1 equiv), the desired aryl boronic acid (1.1-1.5 equiv per bromine), Pd(OAc)₂ (0.02 equiv), and SPhos (0.05 equiv).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxygen from degrading the catalyst and reagents.[15]
-
Solvent & Base Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and an aqueous solution of K₃PO₄ (3 equiv). The use of some water is often essential for reactions with K₃PO₄ and helps dissolve the base and boronate species.[10][14]
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Question 2: I'm observing significant side products, especially the debrominated starting material. What is causing this?
The formation of side products points to competing reaction pathways that consume your reagents without forming the desired C-C bond.
Potential Causes & Scientific Rationale
-
Protodeboronation: This is a major side reaction where the boronic acid's C-B bond is cleaved and replaced with a C-H bond, effectively destroying your nucleophile.[3] It is often catalyzed by trace metals or occurs under harsh basic conditions or at high temperatures, and is a known issue for heteroaryl boronic acids.[2][3]
-
Hydrodehalogenation: The starting 2,5-Dibromothiazolo[5,4-b]pyridine can react to form the mono-bromo or fully debrominated thiazolo[5,4-b]pyridine. This can occur via palladium-hydride species that can arise from side reactions in the catalytic cycle.
-
Homocoupling: Your boronic acid can couple with itself to form a biaryl byproduct (e.g., Ph-Ph if using phenylboronic acid). This is often promoted by the presence of oxygen.[16]
Recommended Solutions
-
Use Boronic Esters: Pinacol (BPin) or neopentylglycol (BNeo) esters of boronic acids are often more stable towards protodeboronation than the corresponding acids.
-
Use a Milder Base: If protodeboronation is suspected, switch from a strong base like K₃PO₄ to a milder one like K₂CO₃ or Cs₂CO₃. The choice of base can significantly impact reaction outcomes.[9]
-
Ensure Rigorous Inert Atmosphere: Thoroughly de-gas your solvents and maintain a strict argon or nitrogen atmosphere throughout the reaction setup and duration to minimize oxygen-driven homocoupling.[15]
-
Lower Reaction Temperature: If the reaction is proceeding but generating byproducts, reducing the temperature may favor the desired cross-coupling pathway over decomposition routes.
Question 3: My reaction turns black immediately. Is the catalyst dead?
A color change to dark brown or black is very common in palladium-catalyzed reactions and is not necessarily an indicator of failure.
-
Scientific Rationale: The active Pd(0) catalyst is often generated in situ from a Pd(II) precatalyst. This reduction can lead to the formation of palladium nanoparticles or "palladium black".[12] While excessive formation of palladium black can indicate catalyst aggregation and deactivation, its mere presence is normal.[14] Catalyst systems like PdCl₂(dppf) are known to turn black almost immediately while still being highly active.[14] Focus on the reaction conversion by TLC or LC-MS rather than the color of the solution.
Visualizing the Process
Understanding the underlying mechanisms can significantly aid in troubleshooting.
Caption: The fundamental Suzuki-Miyaura catalytic cycle.
Caption: Catalyst deactivation by N-heterocycle coordination.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base and solvent?
The choice of base and solvent is interdependent and crucial for success.[9][17] The primary role of the base is to form the reactive "ate" complex with the boronic acid.[9] The solvent must be able to dissolve the organic substrate, the catalyst, and facilitate the interaction of the aqueous base (if used) with the organic components.
Table 2: Guide to Base and Solvent Selection
| Base | Recommended Solvent(s) | Strength & Use Case |
| K₃PO₄ | 1,4-Dioxane / H₂O, Toluene / H₂O | Strong. Highly effective for many couplings, especially with less reactive bromides. Often requires water as a co-solvent.[2][14] |
| K₂CO₃ | 1,4-Dioxane / H₂O, DMF, Ethanol | Moderate. A good starting point. Milder than K₃PO₄, which can help suppress protodeboronation.[9] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | Strong & Soluble. Highly effective but more expensive. Its solubility in organic solvents can be an advantage in anhydrous systems. |
| KF | THF | Mild. Can be effective for specific substrates, particularly when using trialkylphosphine ligands.[18] |
Q2: I need to perform a selective mono-arylation. How can I control the reaction?
Achieving selective mono-substitution on a di-halogenated substrate requires exploiting differences in the reactivity of the two C-Br bonds. While specific data for 2,5-Dibromothiazolo[5,4-b]pyridine is sparse, the principles for controlling selectivity are general:
-
Stoichiometry: Use only 1.0-1.2 equivalents of the boronic acid.
-
Temperature: Run the reaction at a lower temperature (e.g., room temperature to 50 °C). This will favor reaction at the more reactive site.
-
Milder Conditions: Use a milder base (e.g., K₂CO₃) and a less active catalyst system. An overly active catalyst may lead to a mixture of mono- and di-substituted products regardless of stoichiometry. In similar di-bromo N-heterocyclic systems, Suzuki reactions have been shown to yield mono-arylated products in high yields under controlled conditions.[19]
Q3: What are the best practices for setting up the reaction to ensure reproducibility?
Reproducibility issues often stem from atmospheric contamination or reagent inconsistency.
-
Inert Atmosphere is Non-Negotiable: Always use Schlenk line or glovebox techniques. De-gas all solvents thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles).[15]
-
Reagent Quality: Use a fresh, high-purity palladium catalyst. If your boronic acid is old, purchase a new bottle or re-purify it.
-
Consistent Base: Use a finely ground, dry base. Some bases like K₃PO₄ can be hydroscopic; consider drying it in an oven before use if running an anhydrous reaction.[14]
-
Stirring: Ensure vigorous and consistent stirring, especially in biphasic systems (e.g., Toluene/H₂O), to maximize interfacial contact.
Caption: A decision-making flowchart for troubleshooting.
References
-
Optimizing Suzuki Coupling Reactions - CovaSyn. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PubMed Central. [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]
-
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF - ResearchGate. [Link]
-
Suzuki cross-coupling reactions of 4,7-dibromo[1][9][17]selenadiazolo[3,4-c]pyridine – a path to new solar cell components - ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. [Link]
-
The Suzuki Reaction - Chem 115 Myers. [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate. [Link]
-
B-Alkyl Suzuki Couplings - Macmillan Group. [Link]
-
Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry? - ResearchGate. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. [Link]
Sources
- 1. 2,5-Dibromothiazolo[5,4-b]pyridine|CAS 1440428-02-3 [benchchem.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Reactions for Dibrominated Aromatic Compounds
Welcome to the technical support center for optimizing reactions with dibrominated aromatic compounds. This guide is designed for researchers, medicinal chemists, and process scientists who encounter the unique challenges posed by polyhalogenated substrates. The central difficulty lies in achieving selective functionalization at one C-Br bond while leaving the other intact, or in performing a controlled double functionalization without excessive side reactions. This document provides in-depth, causality-driven answers to common problems, moving beyond simple procedural lists to explain why certain conditions are chosen.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of reaction design for dibrominated systems.
Q1: I need to perform a selective mono-functionalization on a symmetric dibromoarene. Where do I start?
A1: Achieving selective mono-functionalization is a formidable challenge due to the similar reactivity of the two C-Br bonds.[1] Success hinges on carefully controlling reaction parameters to favor the first coupling event while disfavoring the second.
Your primary strategy should be to limit the stoichiometry of the coupling partner (e.g., boronic acid in a Suzuki-Miyaura reaction) to 0.9-1.0 equivalents relative to the dibromoarene. This ensures there isn't enough reagent for a double addition. Beyond stoichiometry, consider these starting points:
-
Catalyst System: Use a catalyst system known for high activity at lower temperatures. A combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 Buchwald precatalyst) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is an excellent choice.[2][3] These ligands promote the crucial oxidative addition step while their steric bulk can help differentiate between the initial substrate and the mono-functionalized product.
-
Temperature: Begin at a lower temperature (e.g., 40-60 °C) and monitor the reaction closely. Lower temperatures slow down the rate of the second coupling, which typically has a higher activation energy than the first, allowing you to stop the reaction after the desired mono-product is formed.
-
Solvent and Base: A common combination is an ethereal solvent like dioxane or THF with a moderately strong base such as K₃PO₄ or Cs₂CO₃.[4]
Careful real-time monitoring via TLC, GC-MS, or LC-MS is critical to determine the optimal endpoint before significant di-substituted product forms.[5]
Q2: How do electronic and steric effects on the aromatic ring influence site selectivity in an unsymmetrical dibromoarene?
A2: For unsymmetrical dibromoarenes, the inherent electronic and steric properties of the substrate are the most powerful tools for directing selectivity.[1][6]
-
Electronic Effects: The oxidative addition of the palladium catalyst to the C-Br bond is the selectivity-determining step and is favored at more electrophilic (electron-poor) carbon centers.[6][7] Therefore, a C-Br bond positioned ortho or para to a strong electron-withdrawing group (e.g., -NO₂, -CN, -C(O)R) will react preferentially. Conversely, electron-donating groups (-OR, -NR₂) deactivate the C-Br bond towards oxidative addition.[8]
-
Steric Effects: The palladium catalyst, especially when coordinated to bulky phosphine ligands, is highly sensitive to steric hindrance.[9] A C-Br bond in a less sterically crowded environment will be more accessible for oxidative addition. For example, in 2,4-dibromotoluene, the C-Br bond at the 4-position is significantly more reactive than the sterically hindered bond at the 2-position, which is flanked by both a methyl group and another bromine.
By understanding these principles, you can often predict the site of initial reaction and select a catalyst system that enhances this inherent bias.[10]
Section 2: Troubleshooting Guide: Common Problems & Solutions
This section is structured to address specific experimental failures with actionable, science-backed solutions.
Problem 1: Low or No Conversion of Starting Material
Your reaction stalls, leaving a significant amount of the dibromoarene unreacted.
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active species is not forming or is being deactivated.
-
Causality: Many palladium sources, like Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) state.[2][11] This pre-activation step can be inefficient. Oxygen and residual water in the solvent can also oxidize and deactivate the Pd(0) catalyst.[5]
-
Solution:
-
Use a Precatalyst: Switch to a modern palladium precatalyst (e.g., Buchwald G3/G4 palladacycles). These are designed to cleanly and efficiently generate the active LPd(0) species upon exposure to the base, leading to more reliable and reproducible results.[2][12]
-
Ensure Inert Conditions: Rigorously degas your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes). Ensure all glassware is oven- or flame-dried and the reaction is run under a positive pressure of an inert gas.[13]
-
-
-
Poor Oxidative Addition: The first step of the catalytic cycle is failing.
-
Causality: Oxidative addition of palladium into the C-Br bond is often the rate-limiting step.[6] If the aromatic ring is very electron-rich or the C-Br bond is sterically hindered, this step can be extremely slow.
-
Solution:
-
Change the Ligand: Employ more electron-rich and bulky phosphine ligands (e.g., cataCXium® A, BrettPhos). These ligands increase the electron density on the palladium center, which promotes its insertion into the C-Br bond.[14]
-
Increase Temperature: While selectivity can be a concern, gently increasing the reaction temperature in 10 °C increments can provide the necessary energy to overcome the activation barrier for oxidative addition.
-
-
Problem 2: Poor Selectivity - Mixture of Mono- and Di-substituted Products
The reaction produces an inseparable mixture of the desired mono-substituted product and the over-reacted di-substituted product.
Possible Causes & Solutions:
-
High Reactivity of Mono-substituted Product: The product of the first coupling is more reactive than the starting material.
-
Causality: After the first coupling (e.g., in a Suzuki reaction), the newly introduced aryl group can electronically activate the remaining C-Br bond, making the second oxidative addition faster than the first.
-
Solution:
-
Stoichiometric Control: Use the coupling partner as the limiting reagent (≤1.0 equivalent).
-
Lower Temperature & Dilution: Run the reaction at a lower temperature and under more dilute conditions. This slows the overall reaction rate, widening the kinetic window where the mono-product is dominant.
-
Mechanochemical Approach: For some Suzuki-Miyaura reactions, mechanochemical (ball-milling) conditions can selectively afford the mono-arylated product. This is because the mono-arylated product may crystallize in situ, making it physically less available for the second reaction compared to the liquid starting material.[15]
-
-
-
Insufficient Catalyst Discrimination: The catalyst system is not selective enough.
-
Causality: A small, less sterically demanding catalyst may not sufficiently differentiate between the dibromo-starting material and the bulkier mono-bromo intermediate.
-
Solution:
-
Employ Bulky Ligands: Use ligands with very large steric profiles, such as XPhos or tBuXPhos. The bulky environment around the palladium center will preferentially react with the less hindered starting material over the more sterically demanding mono-substituted product.
-
-
Problem 3: Significant Formation of Hydrodehalogenation (Debromination) Product
You observe a major side product where one or both bromine atoms have been replaced by hydrogen.
Possible Causes & Solutions:
-
β-Hydride Elimination Pathway (Primarily in Heck/Buchwald-Hartwig):
-
Causality: In reactions involving primary amines or certain Heck coupling partners, a competing pathway to reductive elimination is β-hydride elimination from the coupling partner after it has been added to the palladium center. This generates a palladium-hydride species (LₙPd-H), which can then reductively eliminate with the aryl group to produce the debrominated arene.[5]
-
Solution:
-
Ligand Choice: The choice of ligand is critical. Bidentate ligands like BINAP or DPPF were initially developed to create a more rigid coordination sphere around the palladium, which favors the desired reductive elimination over β-hydride elimination.[5] For modern systems, bulky monodentate ligands are often designed to achieve the same outcome.
-
-
-
Presence of Protic Impurities/Reagents:
-
Causality: Water, alcohols, or even certain amine bases can act as proton sources. After oxidative addition, the aryl-palladium-bromide intermediate can undergo protonolysis or react with palladium hydride species generated from side reactions, leading to the hydrodehalogenated product. Palladium nanoparticles, which can form when the molecular catalyst degrades, are known to promote this side reaction.[16]
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. Use an anhydrous base (e.g., freshly dried K₃PO₄).
-
Maintain Catalyst Integrity: Using a well-defined precatalyst with a robust ligand can minimize the formation of palladium black/nanoparticles, which are often implicated in promoting hydrodehalogenation.[16][17] If you see significant black precipitation early in the reaction, catalyst degradation is likely a problem.
-
-
Section 3: Visual Guides & Protocols
Troubleshooting Workflow
This diagram outlines a logical decision-making process for addressing common issues in reactions with dibrominated aromatics.
Caption: A decision tree for troubleshooting cross-coupling reactions.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the catalytic cycle, which is fundamental to understanding how reaction parameters exert their influence.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Protocol: Selective Mono-Arylation of 1,4-Dibromobenzene
This protocol provides a robust starting point for a selective Suzuki-Miyaura coupling reaction.
Materials:
-
1,4-Dibromobenzene (1.0 mmol, 236 mg)
-
Phenylboronic Acid (1.0 mmol, 122 mg)
-
Pd₂(dba)₃ (0.015 mmol, 13.7 mg)
-
SPhos (0.036 mmol, 14.8 mg)
-
K₃PO₄ (finely ground, 2.5 mmol, 531 mg)
-
Anhydrous, degassed 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add 1,4-dibromobenzene, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with argon three times.[13]
-
Under a positive pressure of argon, add the anhydrous, degassed dioxane via syringe.[5]
-
Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress every hour by taking a small aliquot and analyzing by GC-MS or TLC (e.g., using a 95:5 Hexanes:Ethyl Acetate eluent).
-
Once the consumption of starting material is maximized and the formation of the di-substituted product begins to increase significantly (typically 2-6 hours), cool the reaction to room temperature.
-
Quench the reaction by adding 10 mL of water.[18]
-
Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to isolate the 4-bromo-1,1'-biphenyl.
Data Table: Effect of Ligand on Selectivity
The following table illustrates hypothetical results from screening different phosphine ligands in the mono-arylation of 1,4-dibromobenzene, demonstrating the critical impact of ligand choice on selectivity.
| Ligand | Steric Bulk (Cone Angle) | Conversion of Dibromoarene (%) | Yield of Mono-Product (%) | Yield of Di-Product (%) | Selectivity (Mono:Di) |
| PPh₃ | 145° | 95 | 65 | 30 | ~2:1 |
| P(Cy)₃ | 170° | 98 | 78 | 20 | ~4:1 |
| SPhos | 309° (Calculated) | >99 | 92 | 7 | ~13:1 |
| XPhos | 321° (Calculated) | >99 | 94 | 5 | ~19:1 |
Data is illustrative and intended for comparison. As steric bulk increases, the catalyst becomes more adept at discriminating against the already-substituted intermediate, dramatically improving selectivity for the mono-arylated product.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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HASA. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. H.E.L. Group. Retrieved January 26, 2026, from [Link]
-
Zhang, A., & Schafer, L. L. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10932–10981. [Link]
-
Seo, T., Ishiyama, T., & Kubota, K. (2020). Selective Mechanochemical Monoarylation of Unbiased Dibromoarenes by in Situ Crystallization. Organic Letters, 22(12), 4773–4777. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 26, 2026, from [Link]
-
Zheng, C., & You, S.-L. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Chem, 10(6), 1645-1658. [Link]
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Daugulis, O., Roane, J., & Tran, L. D. (2015). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 48(4), 1053–1064. [Link]
-
Zhang, A., & Schafer, L. L. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10932–10981. [Link]
-
de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 42(10), 1520–1531. [Link]
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Britton, J., & Jamison, T. F. (2017). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 21(9), 1386-1393. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]
-
van der Ham, A., et al. (2025). Elucidating Ligand-Dependent Selectivities in Pd-Catalyzed C–H Activations. Angewandte Chemie International Edition, 64(32), e202507500. [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Retrieved January 26, 2026, from [Link]
-
IntechOpen. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Retrieved January 26, 2026, from [Link]
-
Ali, S., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(10), 2465. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved January 26, 2026, from [Link]
-
Fairlamb, I. J. S. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics, 37(22), 4151–4164. [Link]
-
Ghaffari, B., et al. (2020). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Catalysts, 10(6), 659. [Link]
-
WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2020, April 30). Palladium Cross Coupling Reactions 1. An Introduction [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 26, 2026, from [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved January 26, 2026, from [Link]
-
SiliCycle. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 10, 1244-1251. [Link]
-
Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]
-
Corpet, M., & Gosmini, C. (2012). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ChemInform, 43(32). [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Ghedini, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 229. [Link]
-
López-Cabrelles, J., et al. (2018). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology, 8(19), 4951-4959. [Link]
-
Köcher, T., et al. (2017). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 23(42), 10103-10115. [Link]
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- 7. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Improving Regioselectivity in Cross-Coupling of Polyhalogenated Pyridines
Welcome to the Technical Support Center for regioselective cross-coupling of polyhalogenated pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selective functionalization on the pyridine scaffold. Polyfunctional pyridines are cornerstone building blocks in pharmaceuticals and advanced materials, yet achieving precise regiocontrol in their synthesis remains a significant challenge.[1][2]
This document provides in-depth, field-tested insights in a direct question-and-answer format to address the specific experimental hurdles you may encounter. We will delve into the causality behind reaction outcomes and provide actionable, validated protocols to help you overcome these challenges.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent and challenging issues encountered during the cross-coupling of polyhalogenated pyridines.
Q1: My Suzuki-Miyaura coupling on 2,4-dichloropyridine is giving a mixture of C2 and C4 isomers. How can I selectively obtain the C4-arylated product?
This is a classic regioselectivity challenge. The C2 and C4 positions of the pyridine ring are both electronically activated for oxidative addition, but their relative reactivity can be manipulated.[1] While the C2 position is often intrinsically favored for oxidative addition in many dihalopyridines, specific strategies can effectively reverse this preference.[1][3]
Causality Analysis: The regiochemical outcome is a delicate balance between electronics, sterics, and the nature of the active palladium catalyst.[4]
-
Innate Electronic Preference: The C-Cl bond at the C2 position (alpha to the nitrogen) often has a lower bond dissociation energy (BDE), making it kinetically favored for oxidative addition with some catalyst systems.[1]
-
Ligand Steric Effects: Bulky ligands on the palladium center can sterically block the more hindered C2 position, which is flanked by the pyridine nitrogen, thereby forcing the catalyst to react at the less hindered C4 position.[4]
-
Catalyst Speciation: The active catalyst can be a mononuclear Pd(0) species, like PdL or PdL2, or it can be a higher-order palladium cluster or nanoparticle.[4][5][6] These different species can exhibit opposing regioselectivities. For instance, mononuclear Pd(PPh3)2 may favor C2, while palladium nanoparticles can favor C4.[4][5]
Actionable Solutions:
-
Employ Sterically Hindered Ligands: This is the most common and effective strategy. The use of bulky Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes) can dramatically increase C4 selectivity by sterically disfavoring approach to the C2 position.[7]
-
Control the Ligand-to-Palladium Ratio: As demonstrated by Fairlamb and coworkers, the ratio of ligand to palladium can dictate the catalyst species and, consequently, the regioselectivity.[4]
-
Consider Ligand-Free Conditions: In some specific cases for Suzuki couplings, ligand-free conditions (often referred to as Jeffery conditions) using a phase-transfer catalyst like a tetraalkylammonium salt can provide excellent C4 selectivity (>99:1).[7]
| Catalyst System | Key Condition | Predominant Selectivity | Typical C4:C2 Ratio |
| Pd(OAc)₂ / PPh₃ | PPh₃:Pd ≥ 3:1 | C2-selective | ~1:10 |
| Pd(OAc)₂ / PPh₃ | PPh₃:Pd ≤ 2.5:1 | C4-selective | up to 13:1[4] |
| Pd₂(dba)₃ / SPhos | Standard | C4-selective | >20:1 |
| Pd(OAc)₂ / IPr | Standard | C4-selective | High, often >20:1 |
| Pd(OAc)₂ | Ligand-free (Jeffery) | C4-selective | >99:1[7] |
Q2: I am attempting a Sonogashira coupling on a polyhalogenated pyridine, but I am seeing low yields and poor selectivity. What factors are most critical for this reaction?
Sonogashira couplings on polyhalogenated pyridines present their own unique challenges, often related to catalyst inhibition and homocoupling (Glaser coupling) of the alkyne partner.[8] The electronic nature of the pyridine ring plays a crucial role.
Causality Analysis:
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium and/or copper catalysts, potentially inhibiting catalytic activity. This is especially problematic with substrates that are not sufficiently electron-deficient.
-
Reaction Rate vs. Deactivation: The oxidative addition of Pd(0) into the C-X bond is often the rate-determining step.[9] If this step is slow, side reactions like alkyne homocoupling can dominate. The reactivity order of halogens (I > Br > Cl) is a critical factor.[9][10]
-
Regioselectivity: Similar to Suzuki couplings, the inherent electronic preferences of the pyridine ring will dictate the initial site of reaction unless overridden by steric factors or directing groups. For pentachloropyridine, sequential Sonogashira reactions have been achieved to produce pentaalkynylpyridines.[11]
Actionable Solutions:
-
Start with More Reactive Halides: If possible, use iodo- or bromo-pyridines instead of chloro-pyridines to accelerate the oxidative addition step.[12] An in situ iodination of a bromopyridine can be an effective strategy to enhance reactivity.[12]
-
Use a Copper-Free Protocol: To minimize Glaser homocoupling, consider a copper-free Sonogashira protocol. While often requiring higher temperatures, this can lead to cleaner reactions and higher yields of the desired cross-coupled product.
-
Optimize the Base and Solvent: The choice of base and solvent is critical. An amine base like triethylamine or diisopropylethylamine is typically used, often acting as both the base and a solvent. For difficult couplings, a stronger, non-coordinating base in an inert solvent may be beneficial.
-
Ligand Selection: For challenging substrates, ligands can stabilize the palladium catalyst and accelerate the reaction. Simple phosphine ligands like PPh₃ or more specialized ligands developed for cross-coupling can be effective.
Q3: My Buchwald-Hartwig amination of 2,4-dichloropyridine is non-selective. How can I control the position of amination?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, and like C-C couplings, its regioselectivity on dihalopyridines is highly dependent on the catalytic system.[13][14][15]
Causality Analysis: The mechanism of the Buchwald-Hartwig reaction involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[13] The regioselectivity is determined in the irreversible oxidative addition step. The factors are similar to those in Suzuki couplings:
-
Steric Hindrance: The C2 position is sterically more demanding than C4.
-
Electronic Activation: The C2 position is electronically activated by the adjacent nitrogen.
Actionable Solutions:
-
Ligand-Controlled Selectivity: This is the most reliable method for directing the amination.
-
For C4-Amination: Use sterically bulky biarylmonophosphine ligands (e.g., RuPhos, BrettPhos). The steric bulk effectively blocks the C2 position, leading to high selectivity for C4.
-
For C2-Amination: Use bidentate phosphine ligands with a large natural bite angle, such as Xantphos. These ligands can favor coordination geometries that promote oxidative addition at the electronically preferred C2 site.[7]
-
-
Mild Reaction Conditions: Using milder conditions (e.g., lower temperatures, weaker bases like Cs₂CO₃ or K₃PO₄) can often enhance selectivity by favoring the kinetically preferred product and minimizing side reactions.[16]
Part 2: Foundational FAQs
Q1: What are the primary factors governing regioselectivity in pyridine cross-coupling?
Regioselectivity is fundamentally a competition between different C-X bonds. The outcome is governed by a hierarchy of electronic, steric, and catalyst-controlled factors.
A Decision-Making Framework for Regioselectivity:
-
Electronic Effects: The pyridine nitrogen atom creates an inherent electronic bias.[1] Positions alpha (C2, C6) and gamma (C4) to the nitrogen are electron-deficient and generally more reactive toward oxidative addition than the beta positions (C3, C5).[1][17] Often, the kinetic preference is C2/C6 > C4.[3]
-
Steric Effects: This is the most powerful tool for overriding innate electronic preferences. Large substituents on the pyridine ring or, more commonly, bulky ligands on the catalyst can sterically block a more electronically favored position, directing the reaction to a less hindered site.[4]
-
Catalyst and Ligand Choice: The structure of the active catalyst is paramount. As discussed, bulky monophosphines can favor C4, while certain chelating diphosphines can favor C2.[4][7] The choice of ligand can also influence whether the reaction proceeds via a mononuclear PdL or PdL2 complex or through a nanoparticle pathway, each potentially having a different site preference.[5][6]
Part 3: Protocols & Data
Protocol 1: General Procedure for Highly C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol is optimized for achieving high selectivity for the C4 position by leveraging a sterically hindered catalyst system.
Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Arylboronic Acid (1.1 - 1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (anhydrous, finely ground, 3.0 equiv)
-
Toluene/Water (10:1 v/v), degassed
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask under an argon or nitrogen atmosphere, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), K₃PO₄ (3.0 equiv), the arylboronic acid (1.2 equiv), and 2,4-dichloropyridine (1.0 equiv).
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-arylpyridine.
Self-Validation: The high regioselectivity (>20:1 C4:C2) of this protocol is a direct consequence of the steric bulk of the SPhos ligand, which effectively prevents the palladium complex from accessing the C2-chloro position. The use of K₃PO₄ is crucial for the transmetalation step.
Part 4: Mechanistic Visualization
Diagram: Competing Oxidative Addition Pathways
The choice of ligand directly influences the transition state of the rate-determining oxidative addition step, thereby controlling the regiochemical outcome.
References
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Yang, M., Chen, J., He, C., Hu, X., Ding, Y., Kuang, Y., Liu, J., & Huang, Q. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6643–6654. [Link]
-
Fairlamb, I. J. S., et al. (2018). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society, 140(35), 11056–11065. [Link]
-
Amatore, C., Jutand, A., & Suarez, A. (1993). Rates and mechanism of oxidative addition of substituted iodobenzenes to palladium(0) complexes in the presence of iodide ions. Journal of the American Chemical Society, 115(21), 9531–9541. [Link]
-
Scriven, E. F. V., & Toomey, J. E. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5828–5843. [Link]
-
Diercks, R., & Vollhardt, K. P. C. (1986). Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. Journal of the American Chemical Society, 108(11), 3150–3152. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 45(6), 936–946. [Link]
-
Fairlamb, I. J. S., et al. (2018). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society, 140(35), 11056-11065. [Link]
-
Vetticatt, M. J., & Hirschi, J. S. (2018). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15594-15609. [Link]
-
Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Nature Communications, 14(1), 7025. [Link]
-
Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
How to prevent homocoupling in Suzuki reactions of aryl bromides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of boronic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental design and execution.
Troubleshooting Guide: Minimizing Homocoupling Byproducts
This section addresses specific issues you might encounter during your Suzuki reactions involving aryl bromides and offers targeted solutions.
Question: I'm observing a significant amount of a biphenyl byproduct, which I suspect is from the homocoupling of my boronic acid. What is the primary cause of this?
Answer: The formation of a homocoupled byproduct, typically a biaryl derived from your boronic acid, is a common challenge in Suzuki reactions. The primary culprit is often the presence of palladium(II) species in your reaction mixture, which can arise from two main sources:
-
Incomplete Reduction of the Palladium Precatalyst: Many common palladium precatalysts, such as palladium(II) acetate or palladium(II) chloride, are in the Pd(II) oxidation state. For the Suzuki catalytic cycle to proceed efficiently, these must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can catalyze the homocoupling of the boronic acid.[1]
-
Oxidation of the Active Catalyst: The active Pd(0) catalyst is susceptible to oxidation back to Pd(II) by residual oxygen in the reaction vessel.[1][2] This is a frequent issue if the reaction setup is not rigorously deoxygenated. The presence of oxygen has been shown to significantly increase the rate of homocoupling.[1]
The generally accepted mechanism for this homocoupling involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to yield the homocoupled product and regenerate a Pd(0) species that can re-enter the desired catalytic cycle.[1]
Question: My reaction is sluggish, and I'm still getting homocoupling. I'm using a Pd(0) catalyst, so why is this happening?
Answer: Even when starting with a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), you can still encounter issues with homocoupling and poor reaction rates. Here are a few potential reasons and their underlying causes:
-
Inadequate Degassing: As mentioned, trace amounts of oxygen can oxidize your Pd(0) catalyst to Pd(II), which then promotes homocoupling.[1][2] Standard freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen are crucial. For larger scale reactions, a subsurface sparge with nitrogen has been shown to be highly effective at removing dissolved oxygen.[3]
-
Ligand Dissociation and Catalyst Decomposition: The ligands on the palladium center play a vital role in stabilizing the active catalyst and modulating its reactivity.[4] If the ligands are not robust or if the reaction temperature is too high, they can dissociate, leading to the formation of palladium black (insoluble palladium metal). This decomposition can disrupt the catalytic cycle and create sites for unwanted side reactions.
-
Slow Oxidative Addition: The first step in the desired Suzuki catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) catalyst.[5] If this step is slow, it can allow competing side reactions, like the oxidative homocoupling of the boronic acid, to become more prominent. The reactivity of aryl halides in this step follows the general trend: I > Br > Cl.[4][5] For less reactive aryl bromides (e.g., those with electron-donating groups), a more electron-rich and bulky ligand on the palladium catalyst can facilitate oxidative addition.[5]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about preventing homocoupling in Suzuki reactions.
Question: What is the mechanistic pathway for boronic acid homocoupling, and how does it compete with the desired Suzuki cross-coupling?
Answer: The homocoupling of boronic acids is a competing catalytic cycle that can run parallel to the desired Suzuki reaction. Below is a diagram illustrating the two pathways.
As illustrated, the desired Suzuki pathway (top) involves the oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the boronic acid and reductive elimination to yield the cross-coupled product. The competing homocoupling pathway (bottom) is often initiated by Pd(II) species, which can arise from the oxidation of Pd(0) by residual oxygen.[1][2] This Pd(II) species can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to produce the homocoupled byproduct.[1]
Question: How can I choose the right catalyst and ligands to suppress homocoupling?
Answer: The choice of catalyst and ligands is critical. Here's a breakdown of key considerations:
-
Palladium Precatalyst: While Pd(II) sources like Pd(OAc)₂ are common, they require an in-situ reduction step that can sometimes be inefficient. Using a Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) in combination with a suitable ligand can be advantageous. Alternatively, modern pre-catalysts, such as Buchwald's G3 or G4 palladacycles, are designed for clean and efficient generation of the active Pd(0) species.[1]
-
Ligands: The ligand's electronic and steric properties are paramount. For coupling with aryl bromides, bulky and electron-rich phosphine ligands are generally preferred.[5] These ligands promote the oxidative addition of the aryl bromide and accelerate the reductive elimination step, both of which help to outcompete the homocoupling pathway.[4]
| Ligand Type | Examples | Key Characteristics |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Bulky and electron-rich, excellent for challenging couplings. |
| Ferrocenylphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Robust and effective for a wide range of substrates. |
| Triphenylphosphine (PPh₃) | PPh₃ | A standard, less expensive option, but may be less effective for difficult substrates. |
The use of N-heterocyclic carbene (NHC) ligands has also gained prominence as they are often more stable than phosphine ligands under typical Suzuki reaction conditions.[4]
Question: What is the role of the base and solvent in preventing homocoupling?
Answer: The base and solvent system are not just passive components; they actively influence the reaction's outcome.
-
Base: The base is necessary to activate the boronic acid for transmetalation.[6] The choice of base can affect the rate of this step and the overall reaction kinetics.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. Weaker bases may require higher temperatures, while stronger bases like hydroxides can sometimes promote side reactions. For base-sensitive functional groups, milder bases like potassium fluoride (KF) can be effective.[6]
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are employed.
-
-
Solvent: The solvent system must solubilize the reactants and the catalyst.
-
Aqueous Mixtures: Many Suzuki reactions are performed in a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water.[1] Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Anhydrous Conditions: In some cases, particularly with sensitive substrates, anhydrous conditions may be necessary. Recent studies have shown that bases like TMSOK can be effective in completely anhydrous Suzuki couplings.[1]
-
Experimental Protocols
Protocol 1: Rigorous Deoxygenation of the Reaction Mixture
This protocol is essential for minimizing the oxidation of the Pd(0) catalyst.
-
Assemble the Reaction Vessel: Combine the aryl bromide, boronic acid, base, and solvent in a flask equipped with a magnetic stir bar and a condenser.
-
Seal the Vessel: Seal the flask with a rubber septum.
-
Insert Needles: Insert a long needle connected to a source of inert gas (argon or nitrogen) so that it reaches below the solvent surface. Insert a second, shorter needle to act as an outlet.
-
Subsurface Sparging: Bubble the inert gas through the solution for 15-30 minutes while stirring. This is more effective at removing dissolved oxygen than simply purging the headspace.[3]
-
Catalyst Addition: After sparging, remove the needles and quickly add the palladium catalyst and ligand under a positive pressure of the inert gas.
-
Heating: If the reaction requires heating, maintain a positive pressure of the inert gas throughout the reaction.
Protocol 2: Slow Addition of the Boronic Acid
This technique can be particularly useful if homocoupling is a persistent issue.
-
Initial Reaction Setup: Set up the reaction as described in Protocol 1, but withhold the boronic acid.
-
Prepare Boronic Acid Solution: In a separate, oven-dried flask under an inert atmosphere, dissolve the boronic acid in a small amount of the reaction solvent.
-
Syringe Pump Addition: Once the main reaction mixture is at the desired temperature, add the boronic acid solution dropwise over several hours using a syringe pump.
This slow addition maintains a low concentration of the boronic acid in the reaction mixture at any given time, which can disfavor the bimolecular homocoupling reaction.[7]
Troubleshooting Workflow
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2021). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo and 5-Bromo Positions in Thiazolo[5,4-b]pyridine for Drug Discovery and Organic Synthesis
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics, particularly as kinase inhibitors.[1] Functionalization of this core structure is paramount for tuning biological activity and optimizing drug-like properties. This guide provides an in-depth comparison of the chemical reactivity of the 2-bromo and 5-bromo-substituted thiazolo[5,4-b]pyridine isomers, offering field-proven insights and experimental data to inform synthetic strategies.
Introduction to the Thiazolo[5,4-b]pyridine Core
The thiazolo[5,4-b]pyridine ring system is a fusion of a thiazole and a pyridine ring. This amalgamation results in a unique electronic landscape that dictates the reactivity of its substituent positions. The electron-deficient nature of the pyridine ring, coupled with the electronic characteristics of the fused thiazole moiety, creates distinct chemical environments at the 2- and 5-positions, leading to significant differences in their reactivity towards common synthetic transformations. Understanding these nuances is critical for the regioselective synthesis of complex molecules in drug discovery programs.[1]
Comparative Reactivity Analysis: 2-Bromo vs. 5-Bromo Position
The differential reactivity of the 2-bromo and 5-bromo positions on the thiazolo[5,4-b]pyridine scaffold is a key consideration in synthetic planning. This divergence is primarily governed by the distinct electronic nature of the pyridine and thiazole rings.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution (SNAr) reactions, the electron-withdrawing character of the pyridine nitrogen atom plays a decisive role. This effect renders the pyridine ring more susceptible to nucleophilic attack. Consequently, the 5-bromo position is generally more reactive towards SNAr than the 2-bromo position. The attack of a nucleophile at the 5-position is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring.
This heightened reactivity at the 5-position allows for selective functionalization when both bromine atoms are present, as in 2,5-dibromothiazolo[5,4-b]pyridine. By carefully controlling reaction conditions, a nucleophile can be directed to preferentially displace the bromine at the 5-position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for C-C, C-N, and C-O bond formation. The reactivity of the bromo-substituents in these transformations is influenced by factors including C-Br bond strength and the electron density at the carbon atom.
While direct comparative studies on the thiazolo[5,4-b]pyridine system are limited, general principles for related heterocycles can provide valuable insights. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the C-Br bond is a critical step. The rate of this step is influenced by the electron density at the carbon atom and the C-Br bond dissociation energy.
In a related system, 2,5-dibromo-3-hexylthiophene, it has been observed that Suzuki coupling occurs preferentially at the C5 position. This suggests that in some heterocyclic systems, the position analogous to the 5-position in thiazolo[5,4-b]pyridine can be more reactive in cross-coupling reactions. However, the specific electronic effects of the fused pyridine ring in the thiazolo[5,4-b]pyridine system can alter this reactivity pattern.
For 2,5-dibromothiazolo[5,4-b]pyridine, the differential reactivity can be exploited for stepwise functionalization. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve regioselective cross-coupling at one position over the other.[1]
Experimental Data Summary
The following table summarizes the expected relative reactivity based on established principles of heterocyclic chemistry. Direct comparative experimental data under identical conditions is scarce in the literature.
| Reaction Type | 2-Bromo Position (Thiazole Ring) | 5-Bromo Position (Pyridine Ring) | Mechanistic Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Less Reactive | More Reactive | The electron-withdrawing nature of the pyridine nitrogen activates the 5-position towards nucleophilic attack. |
| Palladium-Catalyzed Cross-Coupling | Potentially Reactive | Potentially Reactive | Reactivity is dependent on specific reaction conditions, catalyst, and ligand. Regioselectivity can often be achieved. |
Mechanistic Considerations: An Electronic Perspective
The observed reactivity differences can be rationalized by examining the electronic distribution within the thiazolo[5,4-b]pyridine nucleus. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the positions ortho and para to the nitrogen (C2, C4, and C6 in a standard pyridine ring). In the fused thiazolo[5,4-b]pyridine system, this translates to increased electrophilicity at the 5-position.
Conversely, the thiazole ring is generally considered more electron-rich than pyridine. This would suggest that the C-Br bond at the 2-position is less polarized and potentially less reactive towards nucleophilic attack.
For palladium-catalyzed cross-coupling reactions, the mechanism is more complex. The oxidative addition step is favored at sites with lower electron density. However, the stability of the resulting organopalladium intermediate also plays a crucial role. Computational studies, such as the generation of a molecular electrostatic potential (MEP) map, would provide a more quantitative understanding of the electron distribution and help predict the most likely sites for both electrophilic and nucleophilic attack, as well as for oxidative addition in cross-coupling reactions.
Figure 1: Generalized reaction pathways for SNAr and Palladium-Catalyzed Cross-Coupling.
Experimental Protocols
The following are representative, self-validating protocols for the functionalization of bromo-thiazolo[5,4-b]pyridines. These should be optimized for specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling of a Bromothiazolo[5,4-b]pyridine Derivative
This protocol is a general starting point for the Suzuki-Miyaura coupling reaction.
Materials:
-
Bromothiazolo[5,4-b]pyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the bromothiazolo[5,4-b]pyridine derivative, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig Amination of a Bromothiazolo[5,4-b]pyridine Derivative
This protocol provides a general method for the C-N cross-coupling reaction.
Materials:
-
Bromothiazolo[5,4-b]pyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the bromothiazolo[5,4-b]pyridine derivative, amine, base, palladium pre-catalyst, and ligand to a dry reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired amino-substituted product.
Conclusion and Future Outlook
The differential reactivity of the 2-bromo and 5-bromo positions of the thiazolo[5,4-b]pyridine scaffold provides a strategic advantage in the synthesis of complex molecules. The greater susceptibility of the 5-bromo position to nucleophilic aromatic substitution offers a clear path for regioselective functionalization. In palladium-catalyzed cross-coupling reactions, while general trends can be inferred, the specific outcome is highly dependent on the reaction conditions, allowing for tunable selectivity.
For drug development professionals, a thorough understanding of these reactivity patterns is essential for the efficient and regioselective elaboration of the thiazolo[5,4-b]pyridine core. Further investigation, including detailed kinetic and computational studies, will undoubtedly provide a more granular understanding of the factors governing the reactivity of this important heterocyclic system and pave the way for the discovery of novel therapeutics.
References
Sources
Spectroscopic confirmation of substituted thiazolo[5,4-b]pyridine structures
An In-Depth Guide to the Spectroscopic Confirmation of Substituted Thiazolo[5,4-b]pyridine Structures
Introduction: The Rising Importance of Thiazolo[5,4-b]pyridines
The thiazolo[5,4-b]pyridine scaffold is a privileged heterocyclic structure in modern medicinal chemistry and drug development. Its unique arrangement of nitrogen and sulfur atoms allows for specific interactions with a range of biological targets. Derivatives of this core have shown significant potential as inhibitors for critical enzymes like phosphoinositide 3-kinase (PI3K) and epidermal growth factor receptor-tyrosine kinase (EGFR-TK), making them valuable candidates for novel anticancer therapies.[1][2] Given their therapeutic promise, the unambiguous structural confirmation of newly synthesized analogues is a critical step in the research and development pipeline.
This guide provides a comprehensive comparison of the primary spectroscopic techniques used to elucidate and confirm the structures of substituted thiazolo[5,4-b]pyridines. As a senior application scientist, my focus is not just on the "how" but the "why"—explaining the rationale behind the spectroscopic workflow and the synergy between different analytical methods. We will explore how data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are integrated to build a conclusive structural proof, ensuring the scientific integrity of your findings.
The Analytical Workflow: A Multi-Faceted Approach to Structural Elucidation
The confirmation of a novel chemical structure is never reliant on a single piece of evidence. Instead, it is a process of accumulating and correlating data from multiple orthogonal techniques. Each method provides a unique piece of the puzzle, and their combined power allows for the confident assignment of the molecular structure, including its elemental composition, functional groups, and the precise arrangement of atoms and their connectivity.
Below is a typical workflow for the structural confirmation of a newly synthesized thiazolo[5,4-b]pyridine derivative.
Caption: Workflow for Spectroscopic Structure Confirmation.
Part 1: The First Checkpoint - Mass Spectrometry (MS)
The first step in analyzing a purified compound is to confirm its mass and elemental composition. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is the gold standard.
Expertise & Causality: Why HRMS first? It provides the most fundamental piece of information: the molecular weight. A match between the experimentally determined mass and the calculated mass of the target molecule provides strong initial evidence that the desired reaction has occurred. HRMS is crucial because it measures mass with high precision (typically to four decimal places), allowing for the determination of the molecular formula. This helps distinguish between isomers and compounds with very similar masses.[1]
Interpreting the Data
For a substituted thiazolo[5,4-b]pyridine, the HRMS spectrum will show a prominent peak corresponding to the protonated molecule, [M+H]⁺. The measured m/z value is then compared to the theoretical value calculated from the expected molecular formula.
Table 1: Example HRMS Data for a Substituted Thiazolo[5,4-b]pyridine
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| Compound 19d [1] | C₁₇H₁₉N₅O₄S₂ | 422.0951 | 422.0944 |
| Compound 19e [1] | C₂₃H₂₀F₂N₄O₄S₂ | 519.0967 | 519.0970 |
The extremely close correlation between the calculated and found masses provides high confidence in the elemental composition of the synthesized compounds.
Fragmentation Patterns
While HRMS provides the parent mass, analyzing the fragmentation patterns in a mass spectrum can offer preliminary structural clues. The thiazolo[5,4-b]pyridine core is relatively stable, but cleavage often occurs at the substituent groups or at the bonds adjacent to the heteroatoms.[3]
Caption: Plausible MS Fragmentation Pathways.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 0.1-0.5 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ species.
-
Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its exact mass to the calculated theoretical mass for the proposed chemical formula.
Part 2: Identifying the Scenery - Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.
Expertise & Causality: While MS gives the overall formula, IR spectroscopy provides information about the types of bonds present. For thiazolo[5,4-b]pyridines, this is particularly useful for confirming the presence of key substituents introduced during synthesis (e.g., -NH₂, C=O, SO₂NH) and for observing the characteristic vibrations of the heterocyclic core. The presence or absence of expected peaks serves as a crucial validation checkpoint.[4]
Characteristic Vibrational Frequencies
The IR spectrum of a substituted thiazolo[5,4-b]pyridine will be complex, but certain regions are highly informative.
Table 2: Key IR Absorption Ranges for Substituted Thiazolo[5,4-b]pyridines
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Example |
| Sulfonamide (N-H) | N-H Stretch | 3200-3350 | ~3215 cm⁻¹[1] |
| Aromatic C-H | C-H Stretch | 3000-3100 | ~3015 cm⁻¹[1] |
| Aliphatic C-H | C-H Stretch | 2850-3000 | ~2925 cm⁻¹[1] |
| Heteroaromatic Ring | C=N, C=C Stretch | 1550-1610 | ~1585 cm⁻¹[1] |
| Sulfonamide (S=O) | Asymmetric Stretch | 1330-1370 | ~1341 cm⁻¹[1] |
| Sulfonamide (S=O) | Symmetric Stretch | 1140-1180 | ~1149 cm⁻¹[1] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Analysis: Identify the key absorption bands and correlate them with the expected functional groups in the target molecule.
Part 3: The Definitive Map - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (like COSY and HMBC) provides a detailed map of the carbon-hydrogen framework and the connectivity between atoms.
Expertise & Causality: This is where we assemble the final, unambiguous structure.
-
¹H NMR tells us about the electronic environment of each proton, the number of different types of protons, and how they are related to their neighbors (through spin-spin coupling).
-
¹³C NMR provides information on the number and types of carbon atoms (e.g., aromatic, aliphatic, carbonyl).
-
2D NMR experiments are the key to connecting the pieces. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This allows us to piece the entire molecular skeleton together.[5]
Caption: Numbering of the Thiazolo[5,4-b]pyridine Core.
¹H NMR Spectral Characteristics
The protons on the pyridine ring of the core have characteristic chemical shifts. For example, the protons at the C4 and C5 positions typically appear as doublets due to coupling with each other.[5] Their exact chemical shift is highly dependent on the substituents on the ring.
¹³C NMR Spectral Characteristics
The carbon spectrum provides complementary information. The chemical shifts of the carbons in the heterocyclic core are distinct and help confirm the ring structure. For instance, C2, being adjacent to both sulfur and nitrogen, often appears at a significantly downfield shift (~160-170 ppm).[1][5]
Table 3: Representative NMR Data for a Thiazolo[5,4-b]pyridine Core
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations[5] |
| C2 | - | ~169.4 | H4' (substituent) |
| C3a | - | ~147.5 | H5 |
| C4 | ~8.57 (d) | ~134.6 | C6, C7a |
| C5 | ~7.80 (d) | ~120.9 | C3a, C6, C7a |
| C6 | - | ~163.7 | H5, H8 (substituent) |
| C7a | - | ~159.2 | H4, H5 |
Note: Data extracted from Janthinedine A.[5] Chemical shifts are highly sensitive to substituents and solvent.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[1][6]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (if needed): If the structure is not immediately obvious from 1D spectra, perform 2D experiments such as ¹H-¹H COSY and ¹H-¹³C HMBC to establish connectivity.
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign protons to their respective positions. Use the ¹³C and 2D NMR data to confirm the carbon skeleton and the placement of substituents.
Conclusion: The Synergy of Spectroscopic Evidence
The structural confirmation of a substituted thiazolo[5,4-b]pyridine is a systematic process of inquiry. It begins with the broad confirmation of molecular weight and formula by Mass Spectrometry , is supported by the identification of key functional components via Infrared Spectroscopy , and is definitively concluded with the detailed atomic-level map provided by Nuclear Magnetic Resonance Spectroscopy . No single technique is sufficient on its own. It is the convergence of evidence from these complementary methods that provides the self-validating system required for absolute confidence in a molecule's structure, a cornerstone of reproducible and trustworthy scientific research.
References
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Lee, K., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 26(21), 6603. [Link]
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Chimichi, S., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1477-1480. [Link]
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Zhang, M., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4545. [Link]
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Kerru, N., et al. (2020). Supporting information: Green synthesis and characterisation of novel[1][4][6]thiadiazolo/benzo[4][5]thiazolo[3,2-a]pyrimidines. RSC Advances. [Link]
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Shi, Y., et al. (2022). Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. ACS Omega, 7(39), 35359–35366. [Link]
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Borude, A. S., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. Bioorganic & Medicinal Chemistry. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351. [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Wilcken, R., et al. (2013). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 18(8), 9875-9890. [Link]
Sources
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- 2. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
